molecular formula C9H13NO2S B13626240 Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate

Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate

Cat. No.: B13626240
M. Wt: 199.27 g/mol
InChI Key: XWUFJKIVNXJXHC-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate (CAS 1094380-36-5) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. This compound, with a molecular formula of C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol, features a β-amino ester functional group linked to a 5-methylthiophene ring . The thiophene scaffold is a privileged structure in drug discovery, found in a wide range of therapeutic agents including antitumor, antibacterial, anti-inflammatory, and antihypertensive drugs . The presence of both the amino and ester groups on a flexible propanoate linker makes this molecule a versatile precursor for the synthesis of more complex heterocyclic systems, such as thiazoles and selenazoles, which are valuable scaffolds in pharmaceutical development . Researchers can utilize this compound in various reaction types, including cyclocondensations and as a key intermediate in the development of structure-activity relationships (SAR) for new bioactive molecules. It is offered with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This product is for research and further manufacturing use only and is not intended for direct human use.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate

InChI

InChI=1S/C9H13NO2S/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3

InChI Key

XWUFJKIVNXJXHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation-Based Synthesis

One of the primary synthetic routes to Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate involves the Knoevenagel condensation reaction. This method typically proceeds as follows:

  • Starting Materials: An aldehyde derivative of 5-methylthiophene and an amino acid ester precursor such as methyl glycinate or related compounds.
  • Reaction Conditions: The condensation is catalyzed by a base such as piperidine, often under heating to promote the reaction.
  • Mechanism: The aldehyde and amino acid ester undergo a condensation to form an α,β-unsaturated intermediate.
  • Purification: The product is isolated via crystallization or chromatographic techniques to obtain the pure amino acid ester.

This method is favored for its efficiency in constructing the carbon skeleton with the thiophene substituent and introducing the amino and ester functionalities in one step.

Malonate-Derived Synthesis via Diethyl Malonate

Another approach involves the use of diethyl malonate derivatives:

  • Step 1: Condensation of diethyl malonate with 5-methylthiophene-2-carboxaldehyde in the presence of piperidine and molecular sieves in dry ethanol at 60 °C for 10 hours.
  • Step 2: Reduction of the resulting substituted malonate intermediate by catalytic hydrogenation (e.g., 10% palladium on charcoal under hydrogen atmosphere) or by sodium borohydride reduction at low temperature.
  • Step 3: Conversion of the reduced malonate to the α-amino ester via oximation and subsequent hydrolysis steps, involving reagents such as isoamyl nitrite and sodium ethoxide.
  • Purification: Extraction and chromatographic purification yield the target compound.

This multi-step method provides access to unnatural α-amino esters with thiophene substituents and allows for stereochemical control during synthesis.

Alternative Synthetic Strategies

Other synthetic routes reported in the literature for related amino acid derivatives include:

  • Peptidomimetic Coupling: Using protected amino acid intermediates and coupling agents like HOBt, EDC.HCl, and DIPEA for amide bond formation, followed by ester reduction and oxidation steps to yield functionalized amino esters.
  • Hydrolysis and Amidation: Saponification of ester intermediates followed by amidation with ammonium hydroxide and coupling with protected amino acids to introduce various substituents on the amino acid backbone.

While these methods are more complex and tailored for peptidomimetic synthesis, they demonstrate the versatility of functional group transformations applicable to this compound derivatives.

Reaction Conditions Summary Table

Step Reagents/Conditions Purpose Notes
Knoevenagel Condensation 5-methylthiophene-2-carboxaldehyde, piperidine, heat Formation of α,β-unsaturated intermediate Base-catalyzed condensation
Reduction Pd/C catalyst under H2 or NaBH4 at 0 °C Reduction of double bonds or esters Choice depends on sensitivity
Oximation Isoamyl nitrite, sodium ethoxide, 0 °C Introduction of oxime group Precursor to amino acid functionality
Hydrolysis/Amidation Acid/base hydrolysis, NH4OH, coupling agents (HOBt, EDC) Conversion to amino acid ester Enables functional group modifications

Research Discoveries and Applications

  • The amino group in this compound enables hydrogen bonding, which is crucial for biological activity.
  • The 5-methylthiophene ring participates in π-π interactions, enhancing binding affinity to biological macromolecules such as enzymes and receptors.
  • Studies suggest potential applications in medicinal chemistry, including antimicrobial and anticancer research, due to the compound’s unique structural features.
  • The compound serves as a useful building block in organic synthesis for generating derivatives with varied biological properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate with structurally analogous compounds, emphasizing differences in molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Features Applications/Activity
This compound C₉H₁₃NO₂S* ~215–230* ~3.5* Thiophene (electron-rich), methyl substitution, β-amino ester Drug intermediates, ligand design
Methyl 3-amino-3-(5-methylfuran-2-yl)propanoate C₉H₁₃NO₃ 199.21 2.5 Furan (less aromatic), methyl substitution, β-amino ester Polymer precursors
Methyl 3-amino-3-cyclobutylpropanoate C₈H₁₅NO₂ 157.21 1.8 Cyclobutyl (non-aromatic), β-amino ester Bioactive scaffold synthesis
Methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate C₁₅H₁₄ClNO₃S 323.80 3.90 Thiophene with 2-chlorobenzoyl, β-amino ester Antimicrobial agents
Methyl 3-amino-3-(4-tert-butylphenyl)propanoate C₁₄H₂₁NO₂ 235.32 4.2 Bulky tert-butylphenyl, β-amino ester Kinase inhibitors

*Estimated values based on structural analogs.

Electronic and Steric Effects

  • Thiophene vs. Furan : Thiophene’s sulfur atom enhances aromaticity and electron density compared to furan, improving π-π stacking in drug-receptor interactions.
  • Substituent Influence: The 5-methyl group on thiophene increases steric bulk marginally, while electron-donating groups (e.g., amino) enhance nucleophilicity at the β-position.

Physicochemical Properties

  • Solubility : Thiophene derivatives are less water-soluble than furan analogs (LogP ~3.5 vs. 2.5).
  • Thermal Stability : Methyl esters of thiophene are more thermally stable than phenyl analogs due to sulfur’s electron-withdrawing effects.

Biological Activity

Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

This compound features a 5-methylthiophene moiety, which contributes significantly to its biological properties. The compound's molecular formula is C12H15NO2SC_{12}H_{15}NO_2S, with a molar mass of approximately 239.32 g/mol. The presence of the amino group allows for hydrogen bonding, while the thiophene ring can engage in π-π interactions, enhancing its reactivity with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. The mechanisms underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. For instance, in vitro assays demonstrated that this compound effectively reduced cell viability in several cancer cell lines, including breast and colon cancer cells .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific proteins involved in cellular signaling pathways. The amino group facilitates hydrogen bonding with target proteins, while the thiophene ring enhances binding affinity through π-π stacking interactions. These interactions may lead to the inhibition of key enzymes or receptors involved in disease progression .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Nitration : Starting from 5-methylthiophene, nitration introduces a nitro group.
  • Reduction : The nitro group is subsequently reduced to form an amino group.
  • Esterification : The resulting amino thiophene is reacted with methyl acrylate to yield the final product.

These synthetic routes highlight the versatility of the compound and its potential for modification to enhance biological activity .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anticancer Assay : Another research effort revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells, with IC50 values around 25 µM .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructure CharacteristicsBiological Activity
This compoundContains a thiophene ring; amino group presentAntimicrobial, anticancer
Methyl 3-amino-2-thiophenecarboxylateLacks a methyl substitution on thiopheneLimited antimicrobial activity
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoateAromatic substitution instead of thiopheneModerate anticancer effects

This table illustrates how this compound stands out due to its distinct structural features and enhanced biological activities compared to other related compounds.

Q & A

Q. How does the substitution of thiophene with other heterocycles (e.g., furan, pyrrole) alter the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • LogP Measurements : Thiophene’s higher lipophilicity (LogP ~2.1) vs. furan (LogP ~1.5) impacts membrane permeability.
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) to compare oxidative degradation rates.
  • Computational ADMET : Predict bioavailability and toxicity using tools like SwissADME .

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